1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771135
InChI: InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-2-12(21)20(6-8)11-4-9(15)3-10(16)5-11/h3-5,8H,2,6H2,1H3,(H,17,19,22)
SMILES:
Molecular Formula: C14H12Cl2N4O2S
Molecular Weight: 371.2 g/mol

1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14771135

Molecular Formula: C14H12Cl2N4O2S

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C14H12Cl2N4O2S
Molecular Weight 371.2 g/mol
IUPAC Name 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-2-12(21)20(6-8)11-4-9(15)3-10(16)5-11/h3-5,8H,2,6H2,1H3,(H,17,19,22)
Standard InChI Key OOZGMZGBMSEUME-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)Cl)Cl

Introduction

1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. It features a pyrrolidine core, a thiadiazole ring, and a dichlorophenyl group, which contribute to its complex structure and potential pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: C₁₄H₁₂Cl₂N₄O₂S

  • Molecular Weight: 371.2 g/mol

Structural Features

The compound includes a pyrrolidine ring, a thiadiazole moiety, and a dichlorophenyl group. These structural elements are known to enhance the pharmacological profile of similar compounds by contributing to their interaction with biological targets.

Synthesis Methods

The synthesis of 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. Techniques such as chromatography are often used for purification to isolate the product from unreacted materials and by-products. Optimizing reaction conditions is essential for maximizing yield and purity.

Potential Mechanisms of Action

Preliminary studies suggest that this compound may inhibit enzymes related to fatty acid synthesis in Mycobacterium tuberculosis, indicating potential therapeutic efficacy against bacterial infections. Molecular docking studies have shown favorable interactions with these enzymes, supporting its potential as an antimicrobial agent.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Biological Activities
1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamideC₁₄H₁₂Cl₂N₄O₂S371.2 g/molAntimicrobial, anti-inflammatory
N-(3,5-dichlorophenyl)-5-methyl-1,3,4-thiadiazol-2-amineC₉H₇Cl₂N₃S260.14 g/molPotential precursor or related compound
1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)ureaC₁₀H₈Cl₂N₄OS303.17 g/molPotential antimicrobial properties

Future Research Directions

Further exploration into the pharmacological profile of 1-(3,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide could lead to the development of new therapeutic agents targeting infectious diseases or inflammatory conditions. This includes investigating its efficacy against a broader range of pathogens and optimizing its chemical structure for enhanced biological activity.

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